6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
CAS No.: 920036-28-8
Cat. No.: VC2295998
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine - 920036-28-8](/images/structure/VC2295998.png)
Specification
CAS No. | 920036-28-8 |
---|---|
Molecular Formula | C7H6FN3 |
Molecular Weight | 151.14 g/mol |
IUPAC Name | 6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) |
Standard InChI Key | IZYSSCSXSQEXPY-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC(=NC2=NN1)F |
Canonical SMILES | CC1=C2C=CC(=NC2=NN1)F |
Introduction
Physical and Chemical Properties
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a well-defined chemical entity with specific physicochemical characteristics that make it valuable for pharmaceutical research. The compound is characterized by the following properties:
Basic Identification
The compound has several key identifiers that help distinguish it in chemical databases and literature:
Property | Value |
---|---|
CAS Number | 920036-28-8 |
Molecular Formula | C₇H₆FN₃ |
Molecular Weight | 151.14 g/mol |
IUPAC Name | 6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI Key | IZYSSCSXSQEXPY-UHFFFAOYSA-N |
The compound's structure features a bicyclic system with a fluorine atom at the 6-position of the pyridine ring and a methyl group at the 3-position of the pyrazole ring . This specific substitution pattern contributes to its potential biological activity and pharmaceutical relevance.
Physical Characteristics
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically appears as a solid at room temperature. The compound requires specific storage conditions to maintain its stability and purity:
Storage Condition | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Atmosphere | Inert (to prevent oxidation) |
Special Considerations | Protect from light and moisture |
These storage requirements indicate the compound's sensitivity to environmental factors, which is an important consideration for researchers working with this substance .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine can be accomplished through several methodologies, with the most common starting from 1-(2,6-difluoropyridin-3-yl)ethanone. The synthetic process typically involves multiple stages and requires careful control of reaction conditions to achieve high yields and purity .
Detailed Synthesis Procedure
A documented synthesis procedure for 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine involves the following steps:
Stage 1: The starting material, 1-(2,6-difluoropyridin-3-yl)ethanone, is treated with titanium(IV) isopropoxide in dichloromethane for approximately 15 minutes under nitrogen atmosphere .
Stage 2: Hydrazine hydrate is then added slowly to form a thick slurry. The reaction mixture is stirred for approximately 1 hour .
Stage 3: Water is added, and the resulting mixture is stirred for an additional 1.5 hours until completion, as monitored by LC/MS analysis. The solid matter is filtered off, and the filtrate is condensed to yield a white solid .
Stage 4: Ethanol is added to the crude intermediate, and the mixture is heated to reflux for 6 hours. After the reaction is complete (monitored by LC/MS), the solvent is removed to yield the desired product .
The NMR data for the final product shows the following peaks: ¹H NMR (CDCl₃): 2.56 (s, 3H), 6.78 (d, 1H), 8.08 (t, 1H), which confirms the structure of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine .
Biological Activity and Research Applications
Cyclin-Dependent Kinase Inhibition
Compounds belonging to the 1H-pyrazolo[3,4-b]pyridine class, to which 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine belongs, have shown significant potential as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are important targets for cancer therapeutics .
Structure-activity relationship studies of related 1H-pyrazolo[3,4-b]pyridine compounds have led to the discovery of potent CDK1/CDK2 selective inhibitors. For instance, BMS-265246, a related compound, exhibits impressive inhibitory activity against CDK1/cyclin B (IC₅₀=6 nM) and CDK2/cyclin E (IC₅₀=9 nM) .
Structural Basis for Inhibitory Activity
The biological activity of pyrazolo[3,4-b]pyridine compounds like 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is related to their interaction with the target proteins. X-ray crystallography studies of a difluoro analogue bound to CDK2 have revealed that these inhibitors reside in the ATP purine binding site and form important hydrogen bonds with Leu83 on the protein backbone .
The fluorine substitution pattern is particularly critical for potent inhibitory activity. In related compounds, 2,6-difluorophenyl substitution has been identified as crucial for optimal interaction with the binding site . This suggests that the fluorine atom in 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine may contribute significantly to its potential biological activity.
Supplier | Product Size | Price | Catalog Number |
---|---|---|---|
Fluorochem | 100 mg | €78.00 | F328557-100MG |
Shanghai Macklin Biochemical Co., Ltd | Various | Contact supplier | - |
Shanghai Yuanye Bio-Technology Co., Ltd | Various | Contact supplier | - |
The availability of this compound from multiple suppliers facilitates its use in research settings and potentially in drug discovery programs .
Hazard Statement | Code | Description |
---|---|---|
H302 | Acute Toxicity (Oral) | Harmful if swallowed |
H315 | Skin Corrosion/Irritation | Causes skin irritation |
H319 | Eye Damage/Irritation | Causes serious eye irritation |
H335 | Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
These hazard statements indicate that appropriate safety measures should be implemented when working with this compound .
Related Compounds and Derivatives
Structural Analogues
Several compounds structurally related to 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine have been reported in the chemical literature. One notable example is 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1208493-13-3), which features a carboxylic acid group at the 3-position instead of a methyl group .
This carboxylic acid derivative has a molecular formula of C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol. Like 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine, it requires storage under inert atmosphere at 2-8°C .
Structure-Activity Relationships
The structural variations in the pyrazolo[3,4-b]pyridine scaffold can significantly impact biological activity. Key modifications that have been explored include:
-
Substitutions at the 3-position (methyl, carboxylic acid, and other functional groups)
-
Variations in the halogen substitution pattern (particularly fluorine positioning)
-
Modifications to the pyrazole ring
These structural variations provide opportunities for fine-tuning the biological properties of compounds based on the pyrazolo[3,4-b]pyridine scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume